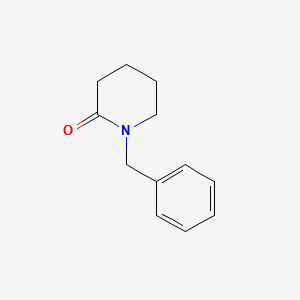

1-Benzylpiperidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEGMEBCXGDFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409117 | |

| Record name | 1-benzylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4783-65-7 | |

| Record name | 1-benzylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzylpiperidin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

1-Benzylpiperidin-2-one is a substituted lactam that serves as a valuable building block in organic synthesis. Its structure, comprising a piperidin-2-one core with a benzyl group attached to the nitrogen atom, makes it a precursor for a variety of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental methodologies associated with this compound, intended for use by researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a six-membered piperidin-2-one ring, which is a cyclic amide or lactam. A benzyl group is attached to the nitrogen atom of this ring. The systematic IUPAC name for this compound is this compound.[1][2]

Key structural identifiers for this compound are summarized in the table below:

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 4783-65-7[1][2] |

| Molecular Formula | C₁₂H₁₅NO[1][2] |

| SMILES | C1CCN(C(=O)C1)CC2=CC=CC=C2[2] |

| InChI | InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2[2] |

| InChIKey | MLEGMEBCXGDFQT-UHFFFAOYSA-N[2] |

The following diagram illustrates the logical relationship between the core structures and the final compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Weight | 189.25 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 116-118 °C |

| Boiling Point | 147 °C at 0.125 mmHg |

| Density | 1.07 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.553 |

| Flash Point | >230 °F (>110 °C) |

| Topological Polar Surface Area | 20.3 Ų[2] |

| XLogP3 | 1.6[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the N-alkylation of 2-piperidone with a benzyl halide, such as benzyl bromide, in the presence of a base.

Materials:

-

2-Piperidone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-piperidone (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 65 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Quench the filtrate with ice water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the benzyl and piperidinone protons. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (-CH₂-) show a singlet at approximately δ 4.6 ppm. The protons of the piperidinone ring appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon of the lactam at around δ 170 ppm. The carbons of the phenyl ring appear in the aromatic region (δ 127-137 ppm), while the benzylic carbon and the carbons of the piperidinone ring are observed in the aliphatic region.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for confirming the molecular weight and assessing the purity of this compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 189. The fragmentation pattern is also characteristic, with a prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺), which is a common fragment for benzyl-containing compounds.[3][4]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam, typically observed in the region of 1640-1680 cm⁻¹. Other significant absorptions include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of soap and water.

Store in a well-ventilated place. Keep the container tightly closed.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various biologically active molecules. The piperidine and piperidinone scaffolds are prevalent in many pharmaceuticals. The benzyl group can serve as a protecting group for the nitrogen atom or as a key pharmacophoric element. Its derivatives have been investigated for a range of therapeutic applications, including as potential agents for neurological disorders.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information presented is intended to support researchers and professionals in the effective and safe use of this compound in their scientific endeavors. The well-defined structure and reactivity of this compound make it a versatile tool in the design and synthesis of novel chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to 1-Benzylpiperidin-2-one (C12H15NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidin-2-one, a lactam derivative with the molecular formula C12H15NO, serves as a significant scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This document provides a comprehensive technical overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound, also known as N-benzyl-2-piperidone, is a cyclic amide featuring a benzyl group attached to the nitrogen atom of a piperidin-2-one ring. Its fundamental properties are crucial for its handling, characterization, and application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C12H15NO | [1][2] |

| Molecular Weight | 189.25 g/mol | [2] |

| CAS Number | 4783-65-7 | [1][2] |

| IUPAC Name | This compound | [2] |

| Density | 1.07 g/mL at 25 °C | [3] |

| Boiling Point | 147 °C at 0.125 mmHg | [3] |

| Refractive Index (n20/D) | 1.553 | [3] |

| Appearance | Colorless to light yellow liquid | |

| Topological Polar Surface Area | 20.3 Ų | [2] |

| XLogP3 | 1.6 | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected characteristic signals are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20-7.40 | m | 5H | Aromatic-H | |

| ~ 4.65 | s | 2H | -CH₂-Ph | |

| ~ 3.30 | t | 2H | -N-CH₂- | |

| ~ 2.50 | t | 2H | -CO-CH₂- | |

| ~ 1.85 | m | 4H | -CH₂-CH₂-CH₂- |

| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |

| ~ 170.0 | C=O (Lactam) | |

| ~ 137.5 | Aromatic C (quaternary) | |

| ~ 128.8 | Aromatic CH | |

| ~ 127.8 | Aromatic CH | |

| ~ 127.4 | Aromatic CH | |

| ~ 51.0 | -CH₂-Ph | |

| ~ 49.0 | -N-CH₂- | |

| ~ 32.5 | -CO-CH₂- | |

| ~ 23.0 | -CH₂- | |

| ~ 21.0 | -CH₂- |

Note: The NMR data presented are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Vibrational Mode | Absorption Peak (cm⁻¹) | Intensity |

| C=O Stretch (Amide) | ~ 1640-1680 | Strong |

| Aromatic C-H Stretch | ~ 3030-3100 | Medium |

| Aliphatic C-H Stretch | ~ 2850-2960 | Medium |

| Aromatic C=C Stretch | ~ 1450-1600 | Medium-Weak |

| C-N Stretch | ~ 1200-1350 | Medium |

Mass Spectrometry (MS)

| m/z Value | Interpretation |

| 189.12 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic fragment for benzyl groups) - Often the base peak. |

| 112 | [M - C₆H₅]⁺ (Loss of phenyl radical) |

| 160 | [M - CO]⁺ (Loss of carbon monoxide) |

Experimental Protocols

Synthesis of this compound via N-Alkylation

A common and effective method for the synthesis of this compound is the N-alkylation of 2-piperidone (also known as δ-valerolactam) with benzyl bromide or benzyl chloride.

References

An In-Depth Technical Guide to 1-Benzylpiperidin-2-one (CAS: 4783-65-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzylpiperidin-2-one (CAS: 4783-65-7), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via N-alkylation of 2-piperidone, and presents its characteristic spectral data. While specific pharmacological and toxicological data for this compound are limited, this guide explores the broader context of benzylpiperidine derivatives, which have shown potential as acetylcholinesterase (AChE) inhibitors and ligands for other central nervous system targets. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds.

Chemical and Physical Properties

This compound, also known as N-Benzyl-2-piperidone, is a lactam derivative. Its core structure consists of a piperidin-2-one ring N-substituted with a benzyl group.[1][2] This structural motif is a common scaffold in the development of neurologically active compounds.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4783-65-7 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO | [5][6] |

| Molecular Weight | 189.25 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Density | 1.07 g/mL at 25 °C | [5] |

| Boiling Point | 147 °C at 0.125 mmHg | [5] |

| Refractive Index (n20/D) | 1.553 | [5] |

| Flash Point | >230 °F (>110 °C) | [6] |

| LogP | 2.137 | [6] |

Synthesis of this compound

The most common method for the synthesis of this compound is the N-alkylation of 2-piperidone with a benzyl halide. This reaction is typically carried out in the presence of a base to deprotonate the lactam nitrogen, facilitating nucleophilic attack on the benzyl halide. A microwave-assisted, solvent-free method offers a rapid and efficient alternative to traditional heating.[7]

Experimental Protocol: Microwave-Assisted N-Benzylation of 2-Piperidone

This protocol is adapted from a general procedure for the N-alkylation of amides and lactams under solvent-free, phase-transfer catalytic conditions using microwave irradiation.[7]

Materials:

-

2-Piperidone

-

Benzyl chloride

-

Potassium hydroxide (KOH), powdered

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane

-

Ethanol

-

Household microwave oven (e.g., 900W, operated at reduced power)

-

Mortar and pestle

-

Open conical flask

-

Magnetic stirrer and stir bar (for workup)

-

Rotary evaporator

-

Standard laboratory glassware for extraction and recrystallization

Procedure:

-

Preparation of the Reaction Mixture: In a mortar, grind 1.12 g (20 mmol) of potassium hydroxide to a fine powder. Thoroughly mix the powdered KOH with 2.70 g (20 mmol) of anhydrous potassium carbonate, 0.16 g (0.50 mmol) of tetrabutylammonium bromide (TBAB), and 0.50 g (5.0 mmol) of 2-piperidone.

-

Addition of Alkylating Agent: Transfer the solid mixture to an open conical flask. Add 0.95 g (7.5 mmol) of benzyl chloride dropwise to the mixture.

-

Microwave Irradiation: Stir the mixture briefly with a spatula to ensure initial mixing. Place the open flask in a domestic microwave oven and irradiate at a reduced power setting (e.g., 300W) for 115 seconds. Caution: Superheating can occur. It is advisable to perform initial trials with shorter irradiation times to determine the optimal conditions for the specific microwave unit being used, ensuring that vapors do not escape the flask. The final temperature of the reaction mixture should be monitored and kept below the boiling point of the reactants.

-

Work-up and Purification: After irradiation, allow the reaction mixture to cool to room temperature. Extract the product by adding dichloromethane to the flask, followed by filtration to remove inorganic salts. Wash the organic extract with water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by Kugelrohr distillation or recrystallization from ethanol to yield pure this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |

| 7.20-7.40 | (m, 5H) | Aromatic CH | 170-172 | C=O | |

| 4.60 | (s, 2H) | -NCH₂-Ph | 137-139 | Aromatic C (quaternary) | |

| 3.20-3.30 | (t, 2H) | -NCH₂-CH₂- | 128-129 | Aromatic CH | |

| 2.40-2.50 | (t, 2H) | -CH₂-C=O | 127-128 | Aromatic CH | |

| 1.80-1.90 | (m, 4H) | -CH₂-CH₂-CH₂- | 50-52 | -NCH₂-Ph | |

| 49-51 | -NCH₂-CH₂- | ||||

| 31-33 | -CH₂-C=O | ||||

| 23-25 | -NCH₂-CH₂-CH₂- | ||||

| 21-23 | -CH₂-CH₂-C=O |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.[1][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3050-3030 | Medium | C-H stretch | Aromatic |

| 2940-2850 | Medium-Strong | C-H stretch | Aliphatic (CH₂) |

| 1650-1630 | Strong | C=O stretch | Amide (Lactam) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1470-1430 | Medium | C-H bend | CH₂ |

| 740-700 and 700-680 | Strong | C-H out-of-plane bend | Monosubstituted Benzene |

Note: The strong carbonyl absorption is a key diagnostic peak for the lactam ring.[10][11]

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 189 | [C₁₂H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group), often the base peak. |

| 112 | [M - C₆H₅]⁺ | Loss of the phenyl group. |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the benzyl group. |

| 84 | [C₅H₈O]⁺ | Fragmentation of the piperidinone ring. |

Note: The fragmentation pattern is dominated by the stable tropylium cation.[12][13]

Potential Pharmacological Relevance and Biological Activity

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Many N-benzylpiperidine derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3] The N-benzyl group in these compounds often plays a crucial role in binding to the active site of the cholinesterase enzymes.[4]

Other CNS Targets

The N-benzylpiperidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Derivatives have been investigated as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders, and as inhibitors of the serotonin transporter (SERT), suggesting potential applications as antidepressants.[3]

Safety and Handling

This compound is classified as an irritant.[6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

Conclusion

This compound is a versatile building block in organic synthesis with potential applications in the development of novel therapeutic agents. This guide has provided a detailed summary of its chemical and physical properties, a practical synthesis protocol, and an overview of its spectral characteristics. While direct biological data for this specific compound is sparse, the established pharmacological relevance of the N-benzylpiperidine scaffold warrants further investigation into the biological activity of this compound and its derivatives. This document serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. rsc.org [rsc.org]

- 2. 1-Benzyl-2-piperidone | C12H15NO | CID 5170076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Benzylpiperidone | CAS#:4783-65-7 | Chemsrc [chemsrc.com]

- 7. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Profile of 1-Benzylpiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the synthetic compound 1-Benzylpiperidin-2-one. This document is intended to serve as a core reference for researchers and professionals engaged in drug development and chemical analysis, offering detailed spectral information and the methodologies for its acquisition.

Introduction

This compound is a lactam derivative with a benzyl substituent on the nitrogen atom. As a versatile chemical intermediate, its structural elucidation is paramount for its application in synthetic chemistry and drug discovery. This guide presents its characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for its identification and characterization.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| 4.60 | s | 2H | Benzyl CH₂ |

| 3.25 | t | 2H | N-CH₂ (Piperidinone ring) |

| 2.50 | t | 2H | CO-CH₂ (Piperidinone ring) |

| 1.90 - 1.80 | m | 4H | CH₂-CH₂ (Piperidinone ring) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (Carbonyl) |

| 137.0 | Aromatic C (Quaternary) |

| 128.7 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.3 | Aromatic CH |

| 51.0 | Benzyl CH₂ |

| 49.5 | N-CH₂ (Piperidinone ring) |

| 31.0 | CO-CH₂ (Piperidinone ring) |

| 23.0 | CH₂ (Piperidinone ring) |

| 21.5 | CH₂ (Piperidinone ring) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3030 | Medium | Aromatic C-H stretch |

| 2940-2860 | Medium | Aliphatic C-H stretch |

| 1645 | Strong | C=O stretch (Amide I band) |

| 1495, 1450 | Medium | Aromatic C=C stretch |

| 730, 695 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 189 | 40 | [M]⁺ (Molecular ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 118 | 35 | [M - C₆H₅]⁺ |

| 160 | 25 | [M - C₂H₅]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans, with broadband proton decoupling.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of this compound was prepared by dissolving a small amount of the solid sample in a volatile solvent such as methylene chloride and depositing a drop of the solution onto a potassium bromide (KBr) salt plate. The solvent was allowed to evaporate completely, leaving a thin, uniform film of the sample on the plate.[1][2]

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, over a range of 4000-400 cm⁻¹. The spectrum was acquired by averaging 16 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition: Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC was equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature was programmed to start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the compound. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Conclusion

The spectroscopic data and protocols presented in this guide provide a detailed and foundational understanding of the chemical structure of this compound. This information is crucial for its unambiguous identification, quality control, and for guiding its use in further research and development activities within the pharmaceutical and chemical industries. The combination of NMR, IR, and MS data offers a powerful and comprehensive approach to the structural characterization of this important synthetic intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-Benzylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Benzylpiperidin-2-one. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are working with this compound or similar N-substituted piperidinone scaffolds. The guide presents quantitative NMR data in a structured format, details the experimental protocols for spectral acquisition, and includes a visual representation of the molecular structure and its NMR-relevant atom numbering.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on established chemical shift principles and data from analogous structures.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.35 | m | 5H | Ar-H |

| 4.65 | s | 2H | N-CH₂-Ph |

| 3.20 - 3.25 | t | 2H | H-6 (N-CH₂) |

| 2.45 - 2.50 | t | 2H | H-3 (C(=O)-CH₂) |

| 1.80 - 1.90 | m | 4H | H-4, H-5 |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C-2 (C=O) |

| 137.0 | Ar-C (ipso) |

| 128.8 | Ar-C |

| 127.8 | Ar-C |

| 127.5 | Ar-C |

| 51.0 | N-CH₂-Ph |

| 49.5 | C-6 (N-CH₂) |

| 32.5 | C-3 (C(=O)-CH₂) |

| 23.0 | C-5 |

| 21.5 | C-4 |

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard procedures for small organic molecules.

1. Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution was transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

-

Spectral Width: -2 to 12 ppm

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1.5 s

-

Spectral Width: -5 to 220 ppm

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.

Caption: Structure of this compound with atom numbering.

The Core Mechanism of Action of 1-Benzylpiperidin-2-one Derivatives as Cholinesterase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 1-benzylpiperidin-2-one derivatives, a prominent class of compounds investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The core of their therapeutic effect lies in the potent inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, these derivatives increase the levels and duration of action of acetylcholine in the brain, a key strategy for alleviating the cognitive symptoms associated with Alzheimer's. Many of these compounds are analogues of Donepezil, a clinically approved acetylcholinesterase inhibitor.[1]

Quantitative Data Summary: Inhibitory Potency

The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A lower IC50 value indicates greater potency. The following table summarizes the in vitro activity for a selection of these derivatives.

| Compound Reference/Name | Target Enzyme | IC50 (µM) | Selectivity (AChE/BuChE) |

| Donepezil (Reference) | AChE (human) | 0.011 | ~300 |

| BuChE (equine) | 3.3 | ||

| Compound 108a | AChE | 0.00044 | 3113 |

| Compound 2d | AChE (human) | 0.008 | - |

| Compound 8t | AChE (human) | 0.0018 | - |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | AChE | 0.0057 | 1250 |

| Compound 40a | AChE | 0.0089 | - |

| Compound 40d | AChE | 0.0159 | - |

| Compound 8b | AChE (electric eel) | 0.021 | - |

| Compound 40c | AChE | 0.0211 | - |

| Compound 8f | AChE (electric eel) | 0.061 | - |

| Compound 116b | AChE | 0.11 | - |

| Compound 8h | AChE (electric eel) | 0.13 | - |

| Compound 9m | AChE | 0.21 | >476 |

| Compound 15b | AChE (electric eel) | 0.39 | - |

| 6-O-desmethyl donepezil (7) | AChE (electric eel) | 0.41 | - |

| Compound 8g | AChE (electric eel) | 0.79 | - |

| Compound 9a | AChE | 3.14 | >32 |

| Compound 9j | BuChE | 3.71 | - |

| Compound 19 | AChE | 5.10 | 5.25 |

| BuChE | 26.78 | ||

| Compound 112k | BuChE | 0.08 | - |

| Compound 15j | BuChE (equine) | 0.16 | - |

Core Mechanism: Dual Binding to Acetylcholinesterase

The primary mechanism of action for many this compound derivatives is the reversible inhibition of acetylcholinesterase. Molecular docking studies have revealed a sophisticated interaction where these molecules simultaneously bind to two distinct sites within the enzyme's active site gorge: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).[2][3]

The N-benzylpiperidine moiety is crucial for this dual binding. The benzyl group often engages in π-π stacking interactions with aromatic residues like Tryptophan (Trp86) in the CAS.[3] Concurrently, other parts of the molecule, such as an indanone or a similar aromatic system, interact with residues like Trp286 in the PAS.[3][4] This dual-site binding effectively blocks the entry of the substrate, acetylcholine, to the catalytic site and hinders its hydrolysis, thereby increasing acetylcholine levels in the synaptic cleft.

Experimental Protocols

Synthesis of this compound Derivatives (General Protocol)

A common synthetic route to these derivatives involves the N-alkylation of a piperidine precursor with a suitable benzyl halide.[5]

Materials:

-

Substituted piperidine (1.0 equivalent)

-

Substituted benzyl halide (e.g., benzyl bromide) (1.0-1.2 equivalents)

-

Inorganic base (e.g., potassium carbonate, K2CO3) (2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., acetonitrile, acetone)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted piperidine and the inorganic base in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the substituted benzyl halide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the final this compound derivative.[5]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.[6][7]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.[8]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant sources

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the designated wells.

-

Add the AChE enzyme solution to each well and pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[7]

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., every 2 minutes for 10 minutes) using a microplate reader.[8]

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental and Developmental Workflow

The development of this compound derivatives as potential therapeutic agents follows a structured workflow from initial design to in vivo evaluation.

This workflow begins with the rational design of novel derivatives, often guided by structure-activity relationship (SAR) studies and computational modeling. Following synthesis and purification, the compounds undergo in vitro screening to assess their inhibitory potency against AChE and BuChE. The resulting data informs the design of new, potentially more effective, derivatives in an iterative process. Promising lead compounds may then advance to in vivo studies to evaluate their efficacy and safety in animal models of cognitive impairment.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Multifaceted Biological Activities of N-Benzyl Piperidone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidone scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the diverse biological activities exhibited by N-benzyl piperidone derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to N-Benzyl Piperidone Compounds

N-benzyl piperidone is a heterocyclic compound featuring a piperidone ring N-substituted with a benzyl group. This core structure serves as a key building block in the synthesis of numerous derivatives with a broad spectrum of pharmacological properties. The structural flexibility of the N-benzyl piperidone moiety allows for modifications that can fine-tune the compound's interaction with various biological targets, leading to a range of activities including acetylcholinesterase inhibition, anticancer effects, and antimicrobial properties. The N-benzyl group often plays a crucial role in establishing cation-π interactions with target proteins, a key aspect of its medicinal chemistry.

Acetylcholinesterase (AChE) Inhibitory Activity

A significant area of investigation for N-benzyl piperidone derivatives is their potential as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Quantitative Data: AChE and BuChE Inhibition

The following table summarizes the in vitro inhibitory activity of various N-benzyl piperidone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound/Derivative | Target Enzyme | IC50 Value | Reference Compound | IC50 Value (Reference) | Citation |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM | - | - | [1] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | - | - | [2] |

| Compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione) | BuChE | 0.72 µM | - | - | [3] |

| Derivative 4a | AChE | 2.08 ± 0.16 µM | - | - | [4] |

| Derivative 4a | BuChE | 7.41 ± 0.44 µM | - | - | [4] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 µM | - | - | |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 µM | - | - | |

| Donepezil | AChE | 6.7 nM | Tacrine | 77 nM | [3] |

| Donepezil | BuChE | 7400 nM | Tacrine | 69 nM | [3] |

Anticancer Activity

N-benzyl piperidone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of several N-benzyl piperidone compounds against various human cancer cell lines are presented below. CC50 represents the concentration of the compound that causes 50% cell death, while IC50 indicates the concentration that inhibits 50% of cell growth.

| Compound | Cell Line | Cancer Type | CC50/IC50 (µM) | Reference Compound | IC50 (µM) (Reference) | Citation |

| P3 | HL-60 | Leukemia | 1.7 | Melphalan | 17.8 (average) | [5] |

| P4 | HL-60 | Leukemia | 2.0 | Melphalan | 17.8 (average) | [5] |

| P5 | CCRF-CEM | Leukemia | 1.52 (average) | Melphalan | 17.8 (average) | [5] |

| P3 | Hs27 (non-cancer) | Fibroblast | 4.99 | - | - | [5] |

| P4 | MCF-10A (non-cancer) | Breast | 3.83 | - | - | [5] |

| P5 | MCF-10A (non-cancer) | Breast | 3.84 | - | - | [5] |

| Doxorubicin | HepG2 | Liver | 12.2 | - | - | |

| Doxorubicin | MCF-7 | Breast | 2.5 | - | - | |

| Doxorubicin | HeLa | Cervical | 2.9 | - | - |

Signaling Pathways in Anticancer Activity

N-benzyl piperidone compounds have been shown to exert their anticancer effects by modulating several critical signaling pathways, including the NF-κB and PI3K/Akt pathways, which are often dysregulated in cancer.

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Certain N-benzyl piperidone derivatives have been found to suppress the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by N-benzyl piperidone compounds.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell proliferation, growth, and survival. Its aberrant activation is a frequent event in cancer. Some N-benzyl piperidone derivatives have demonstrated the ability to inhibit this pathway, leading to a reduction in cancer cell viability.

Caption: Inhibition of the PI3K/Akt signaling pathway by N-benzyl piperidone compounds.

Antimicrobial Activity

Certain N-benzyl piperidone derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action in this context is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected N-benzyl piperidone derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) (Reference) | Citation |

| N-benzyl-2,2,2-trifluoroacetamide | Aspergillus flavus | 15.62 | - | - | [6] |

| N-benzyl-2,2,2-trifluoroacetamide | Botrytis cinerea | 31.25 | - | - | [6] |

| N-benzyl-2,2,2-trifluoroacetamide | Candida albicans | 62.5 | - | - | [6] |

| Monoketone Curcuminoid 13 | Streptococcus mutans | 250 | - | - | [7] |

| Monoketone Curcuminoid 1 | Streptococcus salivarius | 250 | - | - | [7] |

| Monoketone Curcuminoid 1 | Lactobacillus paracasei | 250 | - | - | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of N-Benzyl Piperidone Derivatives

A general procedure for the synthesis of N-benzyl piperidone derivatives involves the condensation of an appropriate aromatic aldehyde with 4-piperidone.

Caption: A generalized workflow for the synthesis of N-benzyl piperidone derivatives.

Protocol:

-

Reaction Setup: To a solution of 4-piperidone (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired aromatic aldehyde (2 equivalents) and a catalytic amount of a base (e.g., sodium hydroxide).

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) enzyme

-

Test compounds (N-benzyl piperidone derivatives)

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test compounds in appropriate solvents.

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specified duration (e.g., 5 minutes) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (N-benzyl piperidone derivatives)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the N-benzyl piperidone derivatives and incubate for a further 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 or CC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Test compounds (N-benzyl piperidone derivatives)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat the cancer cells with the N-benzyl piperidone compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[4][8][9][10]

Structure-Activity Relationship (SAR)

Structure-activity relationship (SAR) studies of N-benzyl piperidone derivatives have provided valuable insights for the rational design of more potent and selective compounds. For instance, in the context of AChE inhibition, modifications to the benzyl ring and the piperidine core have been shown to significantly impact inhibitory activity.[2][11] Similarly, for anticancer activity, the nature and position of substituents on the benzylidene moieties attached to the piperidone ring are critical for cytotoxicity.

Conclusion

N-benzyl piperidone compounds represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their potential as acetylcholinesterase inhibitors for Alzheimer's disease, as potent and selective anticancer agents, and as antimicrobial compounds highlights their therapeutic promise. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. Future efforts focused on lead optimization based on SAR studies and in vivo evaluation will be crucial in translating the potential of these compounds into novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. bosterbio.com [bosterbio.com]

- 9. kumc.edu [kumc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzylpiperidin-2-one as a precursor in organic synthesis

An In-depth Technical Guide to 1-Benzylpiperidin-2-one as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a six-membered N-substituted lactam (also known as N-benzyl-δ-valerolactam), is a versatile precursor in modern organic synthesis. Its structure combines a robust piperidine core, a reactive lactam carbonyl, and an N-benzyl group that serves as both a crucial protecting group and a bulky substituent influencing stereochemical outcomes. This guide provides a comprehensive overview of its synthesis, key reactions, and its strategic importance in constructing complex molecular architectures, particularly for the development of novel therapeutics and the synthesis of natural product analogues. The piperidine scaffold is a privileged motif in medicinal chemistry, and precursors like this compound offer a valuable entry point to novel, diversely substituted piperidine derivatives.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are essential for its use in synthesis. The benzyl group significantly influences its physical characteristics compared to the unsubstituted 2-piperidone.

| Property | Value | Reference |

| CAS Number | 4783-65-7 | [1] |

| Molecular Formula | C₁₂H₁₅NO | [1][2] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | Oily Liquid to Solid | [2] |

| Melting Point | 116-118 °C | [2] |

| Boiling Point | 147 °C @ 0.125 mmHg | [2] |

| Density | 1.07 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.553 | [2] |

Synthesis of this compound

The most direct and common method for synthesizing this compound is the N-alkylation of 2-piperidone (δ-valerolactam) with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This reaction proceeds via a nucleophilic substitution, where the deprotonated lactam nitrogen attacks the benzylic carbon.

Caption: General workflow for the N-alkylation of 2-piperidone.

Experimental Protocol: N-Benzylation of 2-Piperidone

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

-

2-Piperidone (1.0 eq.)

-

Benzyl bromide (1.1 eq.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.) or Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 2-piperidone and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride in small portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to afford pure this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate primarily due to the reactivity of the C3 position (α to the carbonyl group). The protons at this position are acidic and can be selectively removed by a strong base to form a nucleophilic enolate, which can then be functionalized with a variety of electrophiles.

Caption: Key synthetic pathways starting from this compound.

α-Functionalization via Enolate Formation

The generation of an enolate from this compound opens a gateway to a wide range of C-C and C-heteroatom bond formations at the C3 position. This strategy is foundational for creating substituted piperidine skeletons.

Generalized Experimental Protocol: α-Alkylation

Materials:

-

This compound (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq.)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve this compound in anhydrous THF in a dry, nitrogen-flushed flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired 3-alkyl-1-benzylpiperidin-2-one.[4]

This protocol can be adapted for various electrophiles, as summarized in the table below.

| Electrophile | Reagent Example | Product Class |

| Alkyl Halide | CH₃I, CH₃CH₂Br | 3-Alkyl-1-benzylpiperidin-2-one |

| Aldehyde/Ketone | Benzaldehyde | 3-(Hydroxyalkyl)-1-benzylpiperidin-2-one |

| Acyl Chloride | Acetyl Chloride | 3-Acyl-1-benzylpiperidin-2-one |

| Halogenating Agent | N-Bromosuccinimide (NBS) | 3-Halo-1-benzylpiperidin-2-one |

Subsequent Transformations

Once functionalized, the resulting 3-substituted lactam is a precursor to highly valuable substituted piperidines.

-

Lactam Reduction: The carbonyl group can be fully reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 3-substituted-1-benzylpiperidine. This transformation converts the planar amide bond into a stereogenic center at the nitrogen, providing access to the fully saturated heterocyclic core.

-

N-Debenzylation: The N-benzyl group is a versatile protecting group that can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C). This unmasks the secondary amine, which can be used for further derivatization, such as N-acylation, N-alkylation, or coupling reactions, providing access to a vast chemical space.

Role in Drug Discovery and Alkaloid Synthesis

The piperidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs that target the central nervous system (CNS) and other biological systems.[5][6] While many synthetic routes target C4 substitution, precursors like this compound provide a reliable pathway to C3- and C5-substituted piperidines, offering alternative vectors for molecular design.

The synthesis of piperidine alkaloids, a class of natural products with diverse biological activities, often relies on piperidone-based synthons.[7][8] The methods described herein allow for the construction of substituted piperidine cores that mimic the structures of various alkaloids, serving as a starting point for the total synthesis of natural products or the creation of novel analogues with improved pharmacological profiles.

References

- 1. 1-Benzyl-2-piperidone | C12H15NO | CID 5170076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Acetylcholinesterase Inhibition by 1-Benzylpiperidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibition of acetylcholinesterase (AChE) by analogs based on the 1-benzylpiperidine scaffold. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological conditions characterized by a cholinergic deficit.[1][2] The 1-benzylpiperidine moiety is a key pharmacophore found in several potent AChE inhibitors, including the well-known drug Donepezil (E2020).[3][4] This document synthesizes quantitative data, details common experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Quantitative Data: Inhibitory Potency of 1-Benzylpiperidine Analogs

The inhibitory activity of a compound against acetylcholinesterase is most commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1] The following tables summarize the IC₅₀ values for various series of 1-benzylpiperidine analogs against different sources of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Table 1: Inhibitory Activity of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinone Analogs [5][6]

| Compound | R Substituent | eeAChE IC₅₀ (µM) | eqBChE IC₅₀ (µM) | huAChE IC₅₀ (µM) | huBChE IC₅₀ (µM) |

| 15b | 2-Br | 0.39 ± 0.11 | 0.66 ± 0.16 | 1.49 ± 0.43 | 1.33 ± 0.55 |

| 15j | 4-Cl | 0.39 ± 0.15 | 0.16 ± 0.04 | 1.25 ± 0.48 | 0.66 ± 0.22 |

| Donepezil | Reference | 0.05 ± 0.01 | 7.14 ± 0.25 | - | - |

| Tacrine | Reference | 0.25 ± 0.06 | 0.04 ± 0.01 | - | - |

-

eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huAChE: Human acetylcholinesterase; huBChE: Human butyrylcholinesterase.

Table 2: Inhibitory Activity of Functionalized 1-Benzylpiperidine Derivatives [2]

| Compound | Core Structure Modification | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 7 | 1-benzyl-1,2,3,4-tetrahydroisoquinoline | 35.10 ± 1.15 | > 200 |

| 8 | 3-F-benzyl-1,2,3,4-tetrahydroisoquinoline | 28.34 ± 0.98 | > 200 |

| 10 | 3-Br-benzyl-1,2,3,4-tetrahydroisoquinoline | 41.21 ± 1.54 | > 200 |

| 19 | 4-F-phenylacetate on piperidine | 5.10 ± 0.24 | 26.78 ± 0.81 |

| Galantamine | Reference | 1.19 ± 0.046 | 14.23 ± 0.54 |

Table 3: Highly Potent Indanone and Benzoylaminoethyl Piperidine Derivatives

| Compound | Name/Class | AChE IC₅₀ (nM) | Selectivity (AChE vs. BuChE) | Reference |

| 13e (Donepezil) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | 1250-fold | [3] |

| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | 18,000-fold | [7] |

Mechanism of Action and Cholinergic Signaling

Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh, enhancing the activation of postsynaptic cholinergic receptors and prolonging neurotransmission.[8] The 1-benzylpiperidine moiety of many inhibitors plays a crucial role by interacting with key amino acid residues in the AChE active site, which is composed of a catalytic active site (CAS) at the base of a deep gorge and a peripheral anionic site (PAS) at its entrance.[4][5]

Kinetic studies reveal that these analogs can act via different mechanisms. For instance, compounds 15b and 15j were found to be competitive inhibitors, meaning they bind directly to the active site, competing with the substrate.[5][6] In contrast, Donepezil (E2020) exhibits a mixed-type inhibition, suggesting it binds to both the free enzyme and the enzyme-substrate complex.[9]

Experimental Protocols: AChE Inhibition Assay

The most widely used method for measuring AChE inhibition is the spectrophotometric assay developed by Ellman.[5][10] This colorimetric method uses acetylthiocholine (ATCI) as a substrate, which is hydrolyzed by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[10] The rate of TNB formation is directly proportional to AChE activity.

Detailed Protocol (96-Well Plate Format)

A. Materials and Reagents:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[1]

-

AChE Enzyme: Acetylcholinesterase from electric eel or human recombinant sources. Prepare a stock solution in the assay buffer.[10]

-

Substrate (ATCI): Acetylthiocholine iodide solution (14-15 mM) prepared in deionized water.[1]

-

Ellman's Reagent (DTNB): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) solution in assay buffer.[1]

-

Test Compounds: Dissolve the 1-benzylpiperidine analogs in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Positive Control: A known AChE inhibitor like Donepezil.[10]

-

Microplate Reader: Capable of measuring absorbance at 412 nm.

B. Experimental Workflow:

C. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.[1]

-

Determine the percentage of inhibition for each concentration of the test compound using the formula:[1] % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Structure-Activity Relationships (SAR)

Analysis of the quantitative data reveals key structural features of 1-benzylpiperidine analogs that influence their AChE inhibitory potency. Molecular docking studies suggest that the N-benzylpiperidine moiety interacts with key residues like Trp86 in the CAS, while other parts of the molecule can interact with the PAS (e.g., Trp286, Tyr341).[2][6]

Key SAR insights include:

-

Substituents on the Benzyl Ring: Halogen substituents (e.g., Bromo, Chloro) at the ortho- or para-positions of the benzyl ring tend to enhance inhibitory activity.[4][5][6] In contrast, methyl substitutions have been shown to decrease activity.[6]

-

Piperidine C4 Position: Introducing bulky and rigid moieties at the C4 position of the piperidine ring, such as the dimethoxy-indanone group in Donepezil, leads to a substantial increase in potency.[3]

-

Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for activity, as it likely interacts with the anionic sites of the enzyme. N-benzoylpiperidine derivatives, where the nitrogen is part of an amide and thus less basic, are almost inactive.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 1-Benzylpiperidin-2-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-benzylpiperidin-2-one, a valuable intermediate in the development of various therapeutic agents. The synthesis is achieved through the N-alkylation of δ-valerolactone (piperidin-2-one) with benzyl bromide using a mild base. This method offers a straightforward and efficient route to the target compound. Included are comprehensive experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

1-Benzylpiperidine derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The piperidin-2-one scaffold, in particular, serves as a key building block for the synthesis of molecules with potential applications in neurodegenerative diseases and other central nervous system disorders. The N-benzyl group can play a crucial role in modulating the pharmacological properties of these compounds. This protocol details a reliable method for the preparation of this compound, starting from commercially available δ-valerolactone.

Reaction Scheme

The synthesis proceeds via the N-alkylation of the lactam nitrogen of δ-valerolactone with benzyl bromide in the presence of a base.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| δ-Valerolactone (1) | 1.0 eq |

| Benzyl Bromide | 1.1 eq |

| Potassium Carbonate | 2.0 eq |

| Product | |

| Molecular Formula | C₁₂H₁₅NO[1] |

| Molecular Weight | 189.25 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] |

| Melting Point | 116-118 °C[2] |

| Boiling Point | 147 °C/0.125 mmHg[2] |

| Density | 1.07 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.553[2] |

| Reaction Conditions | |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | Reflux |

| Reaction Time | Monitored by TLC |

| Yield | |

| Theoretical Yield | To be calculated based on starting material |

| Actual Yield | Dependent on experimental execution |

Experimental Protocol

This protocol is adapted from general N-alkylation procedures for piperidines.

Materials:

-

δ-Valerolactone (piperidin-2-one)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add δ-valerolactone (1.0 eq) and anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.

-